molecular formula C10H13NO B092362 4-(Pyrrolidin-1-yl)phenol CAS No. 1008-97-5

4-(Pyrrolidin-1-yl)phenol

Cat. No. B092362
CAS RN: 1008-97-5
M. Wt: 163.22 g/mol
InChI Key: UUIJPHGPERPMIF-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)phenol is a chemical compound that is part of a broader class of organic compounds featuring a phenol group attached to a pyrrolidine ring. This structural motif is common in various synthetic compounds that exhibit a range of properties and potential applications, such as electroactive polymers, organic dyes, and pharmaceuticals. The papers provided discuss several compounds that are structurally related to 4-(Pyrrolidin-1-yl)phenol, highlighting their synthesis, characterization, and potential applications.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyrrolidin-1-yl)phenol involves various chemical reactions. For instance, the synthesis of a phenol-based polymer was achieved by the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Another related compound, a dipyrrolyl monomer, was synthesized via the reaction between 4-pyrrol-1-yl phenol and butanedioyl dichloride . Additionally, a one-pot synthesis approach was used to create polysubstituted pyrrolines and pyrrolidines by coupling propargylamines, vinyl sulfones (or nitroalkenes), and phenols .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR . X-ray crystallography was also employed to determine the crystal structure of some compounds, providing insights into their molecular geometry and interactions . Computational methods like density functional theory (DFT) were used to optimize molecular geometries and compare them with experimental data .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, with some undergoing oxidative polycondensation reactions in an aqueous alkaline medium using different oxidants . The electrochemical behavior of some monomers was studied, and homopolymerization and copolymerization reactions were performed to obtain polymers with specific properties . The compounds also exhibit various interactions in the crystalline state, such as π-π stacking, hydrogen bonding, and other non-covalent interactions, which influence their crystal packing and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively characterized. Thermal analyses like TG-DTA and DSC were used to study their thermal stability . The electrical conductivities of the monomers and polymers were measured, indicating their potential as electroactive materials . The photophysical properties, such as fluorescence and emission, were investigated for some compounds, showing their potential as organic dyes with large Stokes shifts . Additionally, the electrochromic properties of some copolymers were examined, revealing their potential in electrochromic devices .

Scientific Research Applications

  • Anti-cancer and Anti-inflammatory Applications : 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP) has demonstrated significant anti-inflammatory activity and exhibits potential as an anti-cancer agent, particularly against the HT-29 cancer cell line (Zulfiqar et al., 2021).

  • CDK1 and CDK2 Inhibition for Antitumor Activity : Derivatives of 2-(2-aminopyrimidin-4-yl)phenol, substituted with pyrrolidine-3,4-diol, have been found to inhibit CDK1 and CDK2, enzymes important in cell cycle regulation, indicating potential antitumor applications (Lee, Kim, & Jeong, 2011).

  • Nonlinear Optical (NLO) Applications : A study on 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a biologically important alkylaminophenol compound, revealed its potential for NLO applications. The study included synthesis, structural analysis, and quantum chemical calculations (Ulaş, 2021).

  • Solvatochromism Studies for NLO Applications : The solvatochromism of 4-(pyridinium-1-yl)phenolate, which is structurally related to 4-(Pyrrolidin-1-yl)phenol, has been studied for potential applications in nonlinear optics (NLO) (Pires et al., 2019).

  • Electroactive Polymer Synthesis : The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization for electroactive polymer production has been explored, indicating potential applications in electronic devices (Kaya & Aydın, 2012).

  • Antimicrobial Properties : The synthesis and characterization of oligo-4-[(pyridine-3-yl-methylene) amino] phenol and its antimicrobial properties have been investigated, suggesting its potential use in antimicrobial applications (Kaya, Bilici, & Saçak, 2006).

  • Molecular Structure and Excited-State Study : The study of the excited-state structure and relaxation processes of related compounds, such as betaine-30 and pyridinium model compounds, contributes to the understanding of these molecules' behaviors in different states (Kharlanov & Rettig, 2009).

Safety And Hazards

While specific safety and hazard information for “4-(Pyrrolidin-1-yl)phenol” is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-pyrrolidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIJPHGPERPMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905748
Record name 4-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)phenol

CAS RN

1008-97-5
Record name 4-(1-Pyrrolidinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(1-Pyrrolidinyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1-pyrrolidinyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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